molecular formula C6H17N2O2P B11763504 N,N'-Dipropylphosphorodiamidic acid

N,N'-Dipropylphosphorodiamidic acid

Cat. No.: B11763504
M. Wt: 180.19 g/mol
InChI Key: ZXKCNKSCNRVBHD-UHFFFAOYSA-N
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Description

N,N’-Dipropylphosphorodiamidic acid: is a chemical compound with the molecular formula C6H17N2O2P. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of two propyl groups attached to the nitrogen atoms of the phosphorodiamidic acid structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dipropylphosphorodiamidic acid typically involves the reaction of phosphorodiamidic acid with propylamine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane or toluene, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N,N’-Dipropylphosphorodiamidic acid may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the synthesis reaction under optimized conditions. The product is continuously extracted and purified using automated systems, ensuring high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dipropylphosphorodiamidic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphoric acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted phosphorodiamidic acid derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, temperature range of 0-50°C.

    Reduction: Lithium aluminum hydride; reaction conditionsanhydrous solvent, temperature range of 0-25°C.

    Substitution: Halogens, nucleophiles; reaction conditionsorganic solvent, temperature range of 0-50°C.

Major Products Formed

    Oxidation: Phosphoric acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phosphorodiamidic acid derivatives.

Scientific Research Applications

N,N’-Dipropylphosphorodiamidic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorodiamidic acid derivatives.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways involving phosphorus-containing compounds.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N’-Dipropylphosphorodiamidic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses. The specific molecular targets and pathways involved depend on the context of its application and the biological system under investigation.

Comparison with Similar Compounds

N,N’-Dipropylphosphorodiamidic acid can be compared with other similar compounds, such as:

    N,N’-Diethylphosphorodiamidic acid: Similar structure but with ethyl groups instead of propyl groups. It may exhibit different reactivity and biological activity due to the difference in alkyl chain length.

    N,N’-Dimethylphosphorodiamidic acid:

    N,N’-Dibutylphosphorodiamidic acid: Features butyl groups, which can influence its solubility, reactivity, and biological interactions.

The uniqueness of N,N’-Dipropylphosphorodiamidic acid lies in its specific alkyl chain length, which can affect its chemical behavior and suitability for various applications.

Properties

Molecular Formula

C6H17N2O2P

Molecular Weight

180.19 g/mol

IUPAC Name

bis(propylamino)phosphinic acid

InChI

InChI=1S/C6H17N2O2P/c1-3-5-7-11(9,10)8-6-4-2/h3-6H2,1-2H3,(H3,7,8,9,10)

InChI Key

ZXKCNKSCNRVBHD-UHFFFAOYSA-N

Canonical SMILES

CCCNP(=O)(NCCC)O

Origin of Product

United States

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